4-Hydroxydibenzothiophene

概要

説明

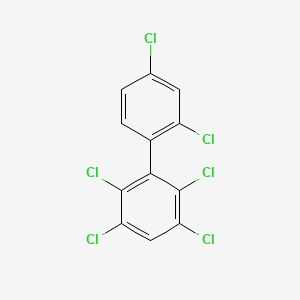

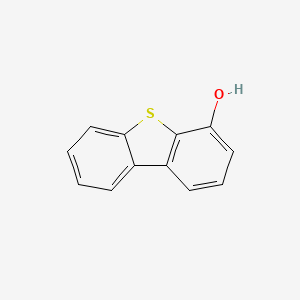

4-Hydroxydibenzothiophene (4-HDBT) is a sulfur-containing heterocyclic compound that belongs to the family of dibenzothiophenes. It is an important intermediate in the synthesis of various industrial chemicals, such as pesticides and pharmaceuticals. 4-HDBT is also a key component of the flavoring agent and food additive, butylhydroxytoluene (BHT), and is used in the production of synthetic rubber and plastics. 4-HDBT is a highly reactive compound and its reactivity is due to its ability to form strong covalent bonds with other molecules.

科学的研究の応用

High-Temperature Synthesis

4-Hydroxydibenzothiophene can be synthesized at high temperatures . This process involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method involves the reaction of thiophenol with an equimolar amount of o-chloro- o-bromophenol at 550-580°C in a flow system in an inert gas atmosphere .

Intermediate in Organic Chemistry

4-Hydroxydibenzothiophene is formed as a result of thermal dehydrocyclization of the intermediate 2-hydroxyphenyl phenyl sulfide . This indicates its potential use as an intermediate in the synthesis of other organic compounds .

Biodegradation Studies

Although not directly related to 4-Hydroxydibenzothiophene, studies on similar compounds like 4-hydroxybenzoate have shown that they can be biodegraded . This suggests potential applications of 4-Hydroxydibenzothiophene in environmental science and pollution control.

Safety and Hazards

作用機序

Target of Action

A similar compound, 4,4’-dihydroxybenzophenone, has been reported to targetLanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It’s worth noting that 4,4’-dihydroxybenzophenone is known to inhibit lanosterol 14-alpha demethylase, thereby disrupting the production of ergosterol and affecting the integrity of the fungal cell membrane .

Biochemical Pathways

Related compounds like 4-hydroxybenzoic acid have been studied for their impact on various biochemical pathways . For instance, 4-Hydroxybenzoic acid is known to be involved in the biodegradation pathways of several aromatic compounds .

Pharmacokinetics

It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability was low, and the compound was rapidly metabolized into 4-Hydroxybenzoic acid .

Result of Action

Based on the action of similar compounds, it can be inferred that it might interfere with the biosynthesis of vital cellular components, leading to potential disruption of cellular functions .

Action Environment

It’s worth noting that environmental conditions can significantly impact the absorption, distribution, metabolism, and excretion of similar compounds .

特性

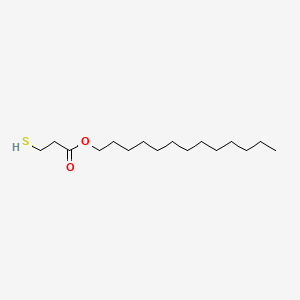

IUPAC Name |

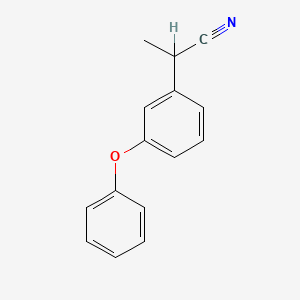

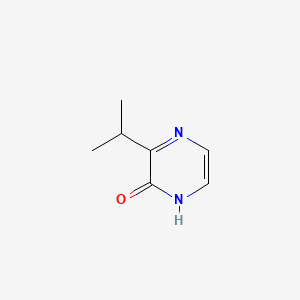

dibenzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWJLQUFMWZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179204 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxydibenzothiophene | |

CAS RN |

24444-75-5 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)